4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine
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Overview
Description
4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the attachment of the butan-1-amine side chain. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for better scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring or the butan-1-amine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the imidazo[4,5-b]pyridine ring .
Scientific Research Applications
4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[4,5-c]pyridine: Known for its luminescent properties and applications in materials science.
Uniqueness
4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
173838-44-3 |
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Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
4-imidazo[4,5-b]pyridin-1-ylbutan-1-amine |
InChI |
InChI=1S/C10H14N4/c11-5-1-2-7-14-8-13-10-9(14)4-3-6-12-10/h3-4,6,8H,1-2,5,7,11H2 |
InChI Key |
PLGAAICNEJZFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2CCCCN |
Origin of Product |
United States |
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